N',N'-dimethylpropanediamide

Peptidomimetics Conformational Analysis Physical Organic Chemistry

Researchers requiring a regiochemically pure, unsymmetrical bis-amide for oxazole annulation or hydrogen-bonding studies often face limited supplier availability of the correct isomer. Generic malonamide or the symmetrical N,N'-dimethyl isomer are not chemically equivalent and produce divergent outcomes. - Enables 2-(acetamidomethyl)-4-aryloxazole synthesis from α-bromoketones; scalable 81% yielding reagent route validated for discovery through early development. - Serves as a minimalist model system featuring a single, thermodynamically favored (1.4-1.6 kcal/mol) intramolecular amide-amide H-bond for peptidomimetic design. - Specified at 98% purity to eliminate contaminant-driven variability in kinetic and biophysical assays.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 131566-91-1
Cat. No. B135063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN',N'-dimethylpropanediamide
CAS131566-91-1
SynonymsPropanediamide, N,N-dimethyl- (9CI)
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC(=O)N
InChIInChI=1S/C5H10N2O2/c1-7(2)5(9)3-4(6)8/h3H2,1-2H3,(H2,6,8)
InChIKeyBONKBSKIEUBANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N',N'-Dimethylpropanediamide Overview


N',N'-Dimethylpropanediamide (CAS 131566-91-1), systematically N1,N1-dimethylmalonamide, is an unsymmetrically substituted bis-amide with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol . This compound features a primary amide group and a tertiary N,N-dimethylamide group within a three-carbon backbone, rendering it a versatile building block in organic synthesis, particularly within the pharmaceutical industry . Its procurement is primarily driven by its unique structural properties, which confer distinct reactivity and conformational behavior compared to its symmetrical and unsubstituted analogs, making it a specific tool for targeted applications rather than a general-purpose reagent.

Synthesis Targeted heterocyclic building block Supports annulation logic for oxazole core formation
Conformation Unique 9-membered H-bond ring model Reported solution-state conformational control
Structure Asymmetric bis-amide reactivity profile Selection logic for unsymmetrical ligand design

N',N'-Dimethylpropanediamide: Why Analogs Fall Short


Substituting N',N'-dimethylpropanediamide with generic, unsubstituted malonamide or the symmetrical N,N'-dimethylmalonamide isomer is not chemically equivalent and can lead to divergent experimental outcomes. The unsymmetrical substitution pattern of N',N'-dimethylpropanediamide directly dictates its conformational preferences and intramolecular hydrogen-bonding capacity, which are fundamentally different from its symmetrical counterparts [1]. Specifically, the presence of a single N,N-dimethylamide group versus two or none alters the compound's ability to act as a hydrogen bond donor and acceptor, thereby affecting its reactivity in annulation reactions and its behavior as a ligand or structural motif . This specific architecture is essential for achieving the desired product yields and selectivity in heterocyclic syntheses, as well as for interpreting biophysical studies on amide hydrogen bonding.

Target Compound
N',N'-Dimethylpropanediamide
Unsymmetrical substitution directs a 9-membered intramolecular H-bond and specific annulation reactivity.
Typical Analogs
Symmetrical or Unsubstituted Malonamides
Generic malonamide or N,N'-dimethylmalonamide populates different conformers and lacks the required unsymmetrical reactivity.

N',N'-Dimethylpropanediamide: Quantitative Differentiation


Intramolecular Hydrogen Bond Enthalpy

N',N'-dimethylpropanediamide forms a unique nine-membered intramolecular hydrogen-bonded ring, a structural feature absent in its closest symmetric analog, N,N'-dimethylmalonamide. The enthalpy of this hydrogen bond has been quantitatively measured via variable-temperature NMR and IR spectroscopy. [1]

H-Bond Enthalpy
Class-level inference
1.4–1.6 kcal/mol
Thermodynamic stabilization context
9-membered ring vs. 6-membered analog
Peptidomimetics Conformational Analysis Physical Organic Chemistry Hydrogen Bonding

Scalable Synthetic Yield

A practical, readily scalable synthesis of N',N'-dimethylpropanediamide has been reported, which is critical for its utility as a building block. This synthetic route yields the target compound with an efficiency that directly enables its application in preparing 2,4-disubstituted oxazoles, a reaction where alternative diamide reagents are not viable.

Synthetic Utility
Supporting evidence
81% yield
Supports scalable heterocyclic preparation
Validated sequence for oxazole synthesis
Organic Synthesis Process Chemistry Medicinal Chemistry Oxazole Synthesis

Computed Conformational Profile

Ab initio computational studies have identified distinct stable conformers for N',N'-dimethylpropanediamide in comparison to its unsubstituted and symmetrically substituted analogs. This theoretical differentiation confirms that the unsymmetrical substitution pattern leads to unique low-energy geometries, which have implications for its interactions with biological targets or metal ions. [1]

Conformational Profile
Class-level inference
2 stable conformers
Distinct low-energy geometry context
Differentiates from symmetric analogs
Computational Chemistry Molecular Modeling Ligand Design Conformational Analysis

Commercial Purity Specifications

Reputable vendors offer N',N'-dimethylpropanediamide with a standard purity specification of 98%. This level of purity is critical for ensuring consistent and predictable yields in multi-step syntheses, such as the preparation of 2,4-disubstituted oxazoles, where the presence of impurities could lead to unwanted side reactions or lower efficiency.

Purity Specification
Supplier data
98% purity
Supports procurement consistency
Minimizes reactive impurity risks
Procurement Quality Control Synthetic Chemistry Compound Management

N',N'-Dimethylpropanediamide Applications


2,4-Disubstituted Oxazole Synthesis

The primary validated application for N',N'-dimethylpropanediamide is as a key building block in the preparation of 2-(acetamidomethyl)-4-aryloxazoles from α-bromoketones . The specific unsymmetrical substitution pattern is essential for this annulation reaction, which is a cornerstone in medicinal chemistry for generating heterocyclic libraries. A scalable, 81% yielding synthesis of the diamide reagent itself ensures that this route is viable for both discovery and early development stages .

Peptidomimetic Design with Conformational Bias

N',N'-dimethylpropanediamide serves as a minimalist model system for studying the conformational effects of a single, enthalpically favored (1.4-1.6 kcal/mol) intramolecular amide-amide hydrogen bond . Researchers can leverage this well-characterized, thermodynamic bias to design peptidomimetic scaffolds that adopt specific, predictable secondary structures in solution, which is crucial for modulating interactions with biological targets .

Computational Scaffold and Ligand Design

Computational studies have revealed that N',N'-dimethylpropanediamide populates a distinct conformational space relative to its symmetric and unsubstituted analogs . This information is directly applicable to structure-based drug design and molecular modeling efforts, where this compound or its derivatives can be selected as a core scaffold with unique and predictable 3D geometries for engaging a specific binding pocket or coordinating to a metal center .

High-Purity Material for Research Consistency

For applications demanding high reproducibility—such as detailed kinetic studies, the generation of robust SAR data, or precise biophysical measurements—the procurement of N',N'-dimethylpropanediamide with a specified 98% purity is essential . This level of purity minimizes the variable of unknown contaminants, ensuring that the unique hydrogen-bonding and conformational properties of the compound, rather than the effects of impurities, drive the experimental outcome .

Application
Selection Property
Validation Focus
2,4-Disubstituted Oxazole Synthesis
Unsymmetrical bis-amide motif
Annulation yield and product profile
Peptidomimetic Scaffold Research
Intramolecular H-bond bias
Solution-state conformation analysis
Computational Ligand Design
Unique computed conformer landscape
Low-energy geometry modeling
High-Reproducibility Studies
Specified 98% purity baseline
Lot-to-lot consistency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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